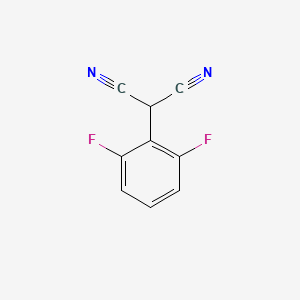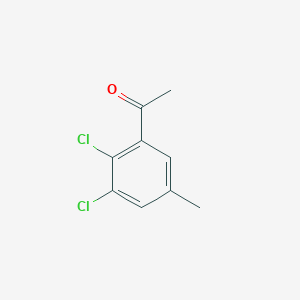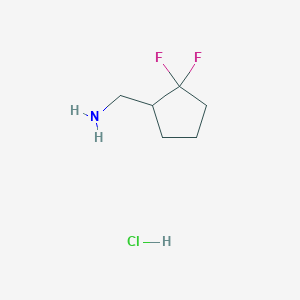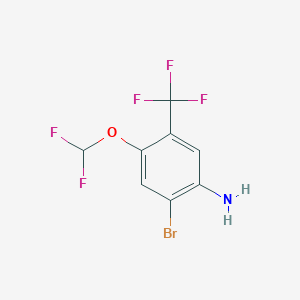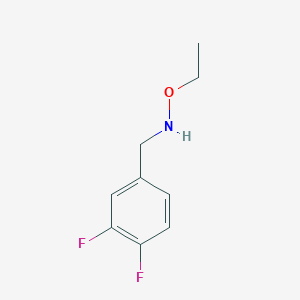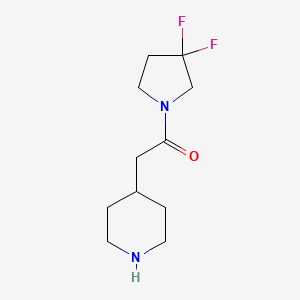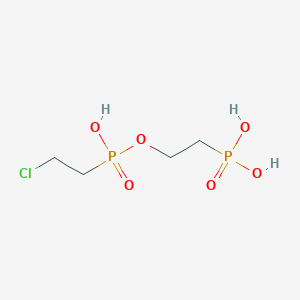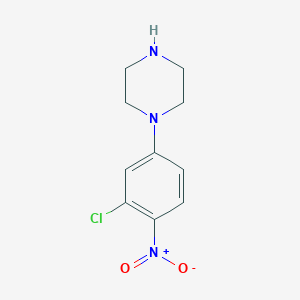![molecular formula C13H8Cl2FNO3 B1459658 1-Chloro-2-[(4-chlorobenzyl)oxy]-4-fluoro-5-nitrobenzene CAS No. 1355170-75-0](/img/structure/B1459658.png)
1-Chloro-2-[(4-chlorobenzyl)oxy]-4-fluoro-5-nitrobenzene
Overview
Description
1-Chloro-2-[(4-chlorobenzyl)oxy]-4-fluoro-5-nitrobenzene is an organic compound with the molecular formula C13H8Cl2FNO3. It is characterized by the presence of chloro, fluoro, and nitro functional groups attached to a benzene ring, along with a chlorobenzyl ether moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-[(4-chlorobenzyl)oxy]-4-fluoro-5-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution reaction of 1-chloro-2,4-dinitrobenzene with 4-chlorobenzyl alcohol in the presence of a base to form the intermediate 1-chloro-2-[(4-chlorobenzyl)oxy]-4-nitrobenzene. This intermediate is then subjected to fluorination using a suitable fluorinating agent, such as potassium fluoride, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-[(4-chlorobenzyl)oxy]-4-fluoro-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and nitro groups on the benzene ring make it susceptible to nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives.
Reduction: Amino derivatives.
Oxidation: Aldehydes or carboxylic acids.
Scientific Research Applications
1-Chloro-2-[(4-chlorobenzyl)oxy]-4-fluoro-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-2-[(4-chlorobenzyl)oxy]-4-fluoro-5-nitrobenzene involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electron-withdrawing groups like nitro and fluoro can influence its reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2,4-dinitrobenzene: Similar in structure but lacks the chlorobenzyl ether and fluoro groups.
4-Chlorobenzyl chloride: Contains the chlorobenzyl moiety but lacks the nitro and fluoro groups.
Uniqueness
1-Chloro-2-[(4-chlorobenzyl)oxy]-4-fluoro-5-nitrobenzene is unique due to the combination of chloro, fluoro, and nitro groups, which impart distinct reactivity and potential applications compared to its analogs. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
1-chloro-2-[(4-chlorophenyl)methoxy]-4-fluoro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2FNO3/c14-9-3-1-8(2-4-9)7-20-13-6-11(16)12(17(18)19)5-10(13)15/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAXJSHPDZQSMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C(=C2)F)[N+](=O)[O-])Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


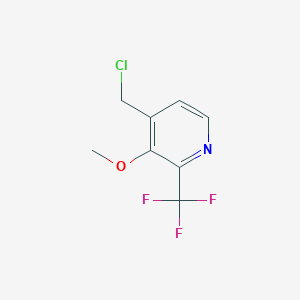
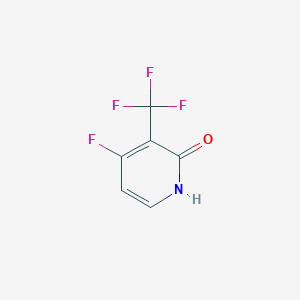
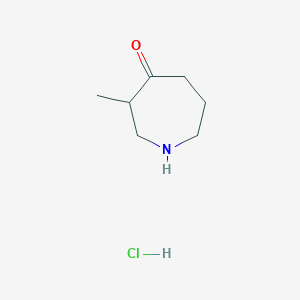
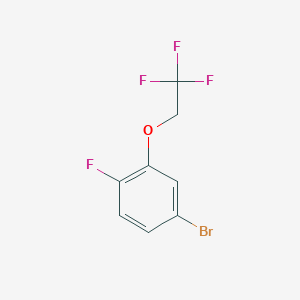
![N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclobutanamine](/img/structure/B1459583.png)

